N-Ethyl-N-methylguanidine

Basicity Organocatalysis Proton‑transfer reactions

N‑Ethyl‑N‑methylguanidine (CAS 1113‑61‑7, synonym: 1‑ethyl‑1‑methylguanidine) is a small‑molecule disubstituted guanidine (molecular formula C₄H₁₁N₃, MW 101.15 g/mol) that exists as a hygroscopic, strongly basic liquid or low‑melting solid. The compound features both an ethyl and a methyl substituent on the same guanidine nitrogen, creating an asymmetric N,N‑dialkylguanidine scaffold that distinguishes it from mono‑alkylguanidines (e.g., methylguanidine, ethylguanidine) and symmetric N,N‑dimethylguanidine.

Molecular Formula C4H11N3
Molecular Weight 101.15 g/mol
CAS No. 1113-61-7
Cat. No. B075231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-methylguanidine
CAS1113-61-7
SynonymsN-ETHYL-N-METHYLGUANIDINE
Molecular FormulaC4H11N3
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCN(C)C(=N)N
InChIInChI=1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6)
InChIKeyFWGSQBLSFXFROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-methylguanidine (CAS 1113‑61‑7) Procurement‑Grade Overview: Core Physicochemical Identity


N‑Ethyl‑N‑methylguanidine (CAS 1113‑61‑7, synonym: 1‑ethyl‑1‑methylguanidine) is a small‑molecule disubstituted guanidine (molecular formula C₄H₁₁N₃, MW 101.15 g/mol) that exists as a hygroscopic, strongly basic liquid or low‑melting solid . The compound features both an ethyl and a methyl substituent on the same guanidine nitrogen, creating an asymmetric N,N‑dialkylguanidine scaffold that distinguishes it from mono‑alkylguanidines (e.g., methylguanidine, ethylguanidine) and symmetric N,N‑dimethylguanidine [1]. Predicted physicochemical parameters include a boiling point of 130.4 ± 23.0 °C, density of 1.02 ± 0.1 g/cm³, and a conjugate acid pKa of 14.50 ± 0.70 . The compound is commercially available at ≥95% purity from multiple suppliers, typically as the free base or as a hydroiodide/sulfate salt .

Why N‑Ethyl‑N‑methylguanidine Cannot Be Replaced by Generic Mono‑ or Symmetric Dialkylguanidines Without Experimental Validation


Although mono‑alkylguanidines (methylguanidine, ethylguanidine), symmetric N,N‑dimethylguanidine, and isomeric propylguanidine share the identical C₄H₁₁N₃ molecular formula, their substitution patterns produce measurably different physicochemical and pharmacological profiles. The asymmetric N‑ethyl‑N‑methyl substitution on a single nitrogen atom yields a compound that is chemically and structurally distinct from both mono‑substituted guanidines and the symmetric N,N‑dimethyl isomer, and this molecular distinction translates into quantifiable differences in basicity, polarizability, boiling point, and biological target engagement that can affect reaction outcomes, chromatographic retention, and pharmacological activity [1][2]. In pharmaceutical quality control, N‑ethyl‑N‑methylguanidine is specifically designated as Metformin Impurity 24, meaning it cannot be substituted by any other guanidine analog without invalidating regulatory traceability .

Quantitative Differentiation of N‑Ethyl‑N‑methylguanidine Versus Closest Analogs: A Procurement‑Focused Evidence Map


Conjugate‑Acid pKa of N‑Ethyl‑N‑methylguanidine Versus Mono‑ and Disubstituted Guanidines

Predicted aqueous pKa of the conjugate acid of N‑ethyl‑N‑methylguanidine is 14.50 ± 0.70, measured against a guanidine series: guanidine (unsubstituted, pKa ~13.6), N‑methylguanidine (13.48), N‑ethylguanidine (14.02 ± 0.70), and N,N‑dimethylguanidine (14.54 ± 0.70) . The target compound is approximately 0.5 log units more basic than N‑ethylguanidine and 1 log unit more basic than guanidine. This places N‑ethyl‑N‑methylguanidine among the strongest available small‑molecule organic bases, directly comparable to N,N‑dimethylguanidine but with distinct steric and solubility properties due to the mixed ethyl/methyl substitution.

Basicity Organocatalysis Proton‑transfer reactions

Molar Refractivity and Polarizability of N‑Ethyl‑N‑methylguanidine Relative to Mono‑Alkylguanidines

N‑Ethyl‑N‑methylguanidine exhibits a computed molar refractivity of 28.38 cm³ mol⁻¹ and a polarizability of 11.25 × 10⁻²⁴ cm³, which are substantially higher than those of structurally simpler guanidine analogs: N‑methylguanidine (molar refractivity ~18.5 cm³ mol⁻¹), N‑ethylguanidine (~23.1 cm³ mol⁻¹), and guanidine itself (~12.5 cm³ mol⁻¹) . The increased polarizability reflects the larger electron cloud contributed by the dual alkyl substituents and correlates empirically with stronger dispersive interactions in non‑polar environments, potentially translating into higher solubility in organic solvents compared to mono‑alkylguanidinium salts.

Polarizability Solubility Intermolecular interactions

Boiling Point and Density of N‑Ethyl‑N‑methylguanidine Compared with Positional Isomer Propylguanidine

N‑Ethyl‑N‑methylguanidine (C₄H₁₁N₃) and its constitutional isomer propylguanidine (also C₄H₁₁N₃) exhibit distinct physical properties: the target compound has a predicted boiling point of 130.4 ± 23.0 °C and a density of 1.02 ± 0.1 g/cm³, whereas propylguanidine is reported with a boiling point of approximately 192 °C and a density near 0.92 g/cm³ . The 60 °C boiling point differential and inverse density relationship (target compound denser than water; propylguanidine less dense) mean that distillation, flash chromatography, and liquid–liquid extraction protocols must be optimized specifically for N‑ethyl‑N‑methylguanidine and cannot be directly transferred from the isomeric compound.

Separation science Purification Formulation development

Identification as Metformin Impurity 24: Regulatory Differentiation from Other Guanidine‑Based Impurities

N‑Ethyl‑N‑methylguanidine is cataloged in multiple pharmacopeia‑aligned databases as Metformin Impurity 24, a specified impurity generated during metformin hydrochloride synthesis . This designation is substance‑specific and not shared by other guanidine analogs such as cyanoguanidine (Metformin Impurity A), 1‑methylguanidine, or N,N‑dimethylguanidine. Regulatory guidance (ICH Q3A/B) requires that each identified impurity be quantified independently using a validated chromatographic method; substituting N‑ethyl‑N‑methylguanidine with any other guanidine would produce a different retention time, different response factor, and invalidate the analytical method's specificity.

Pharmaceutical analysis Impurity profiling Quality control

NMDA/σ‑Receptor Pharmacological Scaffold Precedence: Class‑Level Inference from N,N‑Disubstituted Guanidine Patents

N,N‑Disubstituted guanidines bearing mixed alkyl substituents (including N‑ethyl‑N‑methylguanidine) are claimed generically as σ‑receptor ligands in US 5,312,840 and related patents [1]. The primary evidence for target‑compound differentiation is class‑level: the N‑ethyl‑N‑methyl motif provides a distinct balance of σ‑receptor affinity and NMDA‑receptor ion‑channel block compared to the more extensively studied N,N‑diarylguanidine series. For example, the clinical candidate Aptiganel (CERESTAT, CNS‑1102), an N‑(3‑ethylphenyl)‑N‑methyl‑N′‑1‑naphthalenylguanidine, achieved an NMDA receptor ion‑channel IC₅₀ of 36 nM and a σ‑receptor IC₅₀ of 2540 nM (selectivity ratio ~71‑fold) [2]. While direct IC₅₀/Ki data for N‑ethyl‑N‑methylguanidine itself have not been deposited in public databases as of the search date, the structure–activity relationship literature demonstrates that even minor changes in guanidine N‑substitution (e.g., replacing ethyl with methyl, or adding a second aryl group) can alter NMDA/σ selectivity by orders of magnitude [1][2].

Neuropharmacology Excitotoxicity Sigma‑receptor ligands

Validated Application Scenarios for N‑Ethyl‑N‑methylguanidine Based on Quantitative Differentiation Evidence


Organocatalysis Requiring High Basicity with Mixed Alkyl Steric Profile

The pKa evidence demonstrates that N‑ethyl‑N‑methylguanidine is approximately 1 log unit more basic than guanidine and 0.5 log units more basic than N‑ethylguanidine . This enhanced basicity, combined with the mixed ethyl/methyl steric environment (intermediate between the minimally hindered N,N‑dimethylguanidine and the more hindered N,N‑diethylguanidine), makes the compound a preferred stoichiometric base or organocatalyst for reactions such as Knoevenagel condensations, Henry reactions, or transesterifications where controlled steric access to the basic nitrogen is beneficial for selectivity or turnover.

Metformin Hydrochloride Impurity Reference Standard for HPLC/CE Method Validation

Because N‑ethyl‑N‑methylguanidine is unambiguously identified as Metformin Impurity 24 , pharmaceutical quality‑control laboratories must use this exact compound (CAS 1113‑61‑7) for impurity method development, system suitability testing, and forced‑degradation peak identification. The boiling point and density data further support the development of preparative isolation protocols using vacuum distillation (BP 130.4 °C) and phase separation (density 1.02 g/cm³, heavier than water) .

Synthesis of Advanced NMDA/σ‑Receptor Guanidine Pharmacophores

Although direct binding data for the free base are not publicly disclosed, N‑ethyl‑N‑methylguanidine serves as a key synthetic intermediate for constructing more elaborate N,N‑disubstituted guanidines with demonstrated nanomolar NMDA antagonism (e.g., the Aptiganel series, IC₅₀ 36 nM) [1]. Medicinal chemistry teams can procure this building block to accelerate structure–activity relationship studies around the mixed alkyl‑guanidine scaffold, avoiding multi‑step de novo guanidine synthesis.

Physicochemical Reference for Isomer‑Specific Separation Method Development

The simultaneous presence of N‑ethyl‑N‑methylguanidine and its C₄H₁₁N₃ isomer propylguanidine in reaction mixtures presents a separation challenge that directly leverages the documented boiling point difference (ΔBP ≈ 60 °C) and density inversion (target 1.02 g/cm³ vs. propylguanidine ~0.92 g/cm³) . These differences enable distillation‑based separation or counter‑current extraction methods that cannot be designed without reliable, compound‑specific physicochemical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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